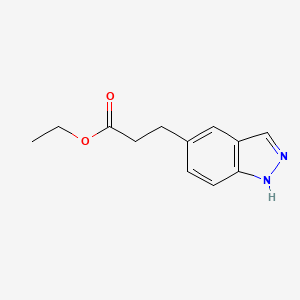
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system with a hydroxyethyl substituent and an ethanone group
准备方法
The synthesis of 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with 3,4-dihydroquinoline-1(2H)-one under acidic conditions to form the desired product. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in a suitable solvent like methanol .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are essential to ensure the quality and consistency of the final product.
化学反应分析
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the ethanone group results in the formation of an alcohol.
科学研究应用
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: The compound is used as a probe to study the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
作用机制
The mechanism of action of 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group and quinoline ring system allow the compound to bind to enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.
相似化合物的比较
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be compared with other quinoline derivatives, such as:
2-(3-Bromophenyl)-6-[(2-Hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound also contains a hydroxyethyl group and a quinoline-like structure but differs in its substitution pattern and overall structure.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
88343-21-9 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
1-[6-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(16)14-7-2-3-12-9-11(6-8-15)4-5-13(12)14/h4-5,9,15H,2-3,6-8H2,1H3 |
InChI 键 |
VEGVTUMHUAXOBG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)










![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)

